molecular formula C12H18ClNO3 B12802015 Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride CAS No. 13265-01-5

Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride

Cat. No.: B12802015
CAS No.: 13265-01-5
M. Wt: 259.73 g/mol
InChI Key: ZWBVPAVQVBYURF-YDALLXLXSA-N
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Description

Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride typically involves the esterification of tyrosine with methanol in the presence of trimethylchlorosilane. This method is efficient and yields high purity products . The reaction is carried out at room temperature, making it a convenient and straightforward process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted esters and amines.

Scientific Research Applications

Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Tyrosine methyl ester hydrochloride
  • Alpha-methyltyrosine methyl ester hydrochloride
  • L-tyrosine methyl ester hydrochloride

Comparison:

Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride stands out due to its unique structural modifications, which enhance its stability and effectiveness in various applications.

Properties

CAS No.

13265-01-5

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3;/h4-6,14H,7,13H2,1-3H3;1H/t12-;/m0./s1

InChI Key

ZWBVPAVQVBYURF-YDALLXLXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@](C)(C(=O)OC)N)O.Cl

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O.Cl

Origin of Product

United States

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